Carboxamide vs. Carboxylic Acid: Hydrogen-Bond Donor Capacity and Drug-Likeness
The primary carboxamide of 945321-32-4 provides a distinct hydrogen-bond donor/acceptor profile compared to its direct synthetic precursor, the 3-carboxylic acid analog (CAS 696647-51-5). The target compound presents two hydrogen-bond donor sites (carboxamide -NH2) versus one donor (carboxylic acid -OH) for the analog, while maintaining a comparable heavy atom count (17 vs. 16). This difference is critical for target binding interactions where a primary amide is required for key hydrogen-bond contacts, as suggested by the patent pharmacophore model for NF-κB pathway modulation [1]. No quantitative binding data is publicly available for this specific pair, but the structural divergence supports non-interchangeability.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 (primary carboxamide -NH2) |
| Comparator Or Baseline | 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 696647-51-5): 1 (carboxylic acid -OH) |
| Quantified Difference | Increase of 1 H-bond donor |
| Conditions | In silico structural analysis; patent pharmacophore context [1] |
Why This Matters
A primary carboxamide terminus alters target binding geometry and metabolic stability relative to a carboxylic acid, making the compound suitable for SAR studies where amide-specific interactions are hypothesized.
- [1] Choi Gil Don et al., Pyrrolidine carboxamido derivatives and methods for preparing and using the same. AU Patent AU2016290963B2, published 2017. View Source
